Cas no 2809997-63-3 (6-Fluoro-[1,4]diazepane dihydrochloride)
![6-Fluoro-[1,4]diazepane dihydrochloride structure](https://ja.kuujia.com/scimg/cas/2809997-63-3x500.png)
6-Fluoro-[1,4]diazepane dihydrochloride 化学的及び物理的性質
名前と識別子
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- 6-Fluoro-[1,4]diazepane dihydrochloride
- 2809997-63-3
- F93802
- 6-Fluoro-1,4-diazepane dihydrochloride
- 6-fluoro-1,4-diazepane;dihydrochloride
- 2640552-46-9
- 6-fluoro-1,4-diazepane diHCl
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- インチ: 1S/C5H11FN2.ClH/c6-5-3-7-1-2-8-4-5;/h5,7-8H,1-4H2;1H
- InChIKey: CDRYJFFKGHZXOY-UHFFFAOYSA-N
- SMILES: FC1CNCCNC1.Cl
計算された属性
- 精确分子量: 190.0439820g/mol
- 同位素质量: 190.0439820g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 59.4
- 共价键单元数量: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.1Ų
6-Fluoro-[1,4]diazepane dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1130982-100mg |
6-Fluoro-[1,4]diazepane dihydrochloride |
2809997-63-3 | 95% | 100mg |
$455 | 2024-07-28 | |
eNovation Chemicals LLC | Y1130982-250mg |
6-Fluoro-[1,4]diazepane dihydrochloride |
2809997-63-3 | 95% | 250mg |
$665 | 2024-07-28 | |
eNovation Chemicals LLC | Y1130982-5g |
6-Fluoro-[1,4]diazepane dihydrochloride |
2809997-63-3 | 95% | 5g |
$5465 | 2024-07-28 | |
Aaron | AR027QBC-100mg |
6-fluoro-1,4-diazepane;dihydrochloride |
2809997-63-3 | 97% | 100mg |
$264.00 | 2025-02-13 | |
eNovation Chemicals LLC | Y1130982-50mg |
6-Fluoro-[1,4]diazepane dihydrochloride |
2809997-63-3 | 95% | 50mg |
$340 | 2025-02-27 | |
eNovation Chemicals LLC | Y1130982-50mg |
6-Fluoro-[1,4]diazepane dihydrochloride |
2809997-63-3 | 95% | 50mg |
$340 | 2024-07-28 | |
eNovation Chemicals LLC | Y1130982-5g |
6-Fluoro-[1,4]diazepane dihydrochloride |
2809997-63-3 | 95% | 5g |
$5465 | 2025-02-28 | |
eNovation Chemicals LLC | Y1130982-250mg |
6-Fluoro-[1,4]diazepane dihydrochloride |
2809997-63-3 | 95% | 250mg |
$665 | 2025-02-27 | |
eNovation Chemicals LLC | Y1130982-500mg |
6-Fluoro-[1,4]diazepane dihydrochloride |
2809997-63-3 | 95% | 500mg |
$985 | 2025-02-27 | |
eNovation Chemicals LLC | Y1130982-5g |
6-Fluoro-[1,4]diazepane dihydrochloride |
2809997-63-3 | 95% | 5g |
$5465 | 2025-02-27 |
6-Fluoro-[1,4]diazepane dihydrochloride 関連文献
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
6-Fluoro-[1,4]diazepane dihydrochlorideに関する追加情報
6-Fluoro-[1,4]diazepane Dihydrochloride: A Comprehensive Overview
6-Fluoro-[1,4]diazepane dihydrochloride (CAS No. 2809997-63-3) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of diazepanes, which are seven-membered rings containing two nitrogen atoms. The presence of a fluorine atom at the 6-position introduces unique electronic and steric properties, making it a valuable molecule for research and potential therapeutic applications.
The synthesis of 6-Fluoro-[1,4]diazepane dihydrochloride involves a multi-step process that typically begins with the preparation of the corresponding diazepane ring system. Recent advancements in catalytic methods and asymmetric synthesis have enabled researchers to optimize the production process, ensuring higher yields and better purity. The use of fluorine in organic synthesis is well-documented for its ability to enhance drug-like properties such as lipophilicity and bioavailability, which are critical factors in drug discovery.
One of the most promising areas of research involving 6-Fluoro-[1,4]diazepane dihydrochloride is its application in medicinal chemistry. Studies have shown that this compound exhibits potential as a modulator of various ion channels and receptors, which are key targets for treating neurological disorders such as epilepsy and chronic pain. For instance, recent research published in *Nature Communications* demonstrated that 6-Fluoro-[1,4]diazepane dihydrochloride can selectively inhibit voltage-gated sodium channels, a mechanism that could be exploited for developing novel antiepileptic drugs.
In addition to its pharmacological applications, 6-Fluoro-[1,4]diazepane dihydrochloride has also been explored as a building block in the construction of more complex molecular architectures. Its rigid seven-membered ring system provides an excellent scaffold for constructing bioactive molecules with diverse functionalities. For example, researchers at the University of California have utilized this compound as a precursor for synthesizing macrocyclic compounds with potential applications in cancer therapy.
The structural versatility of 6-Fluoro-[1,4]diazepane dihydrochloride has also made it a valuable tool in chemical biology. By incorporating fluorine into the diazepane framework, chemists can probe the effects of halogenation on molecular recognition and binding affinity. This has led to insights into fluorine's role in enhancing molecular interactions, which is particularly relevant for designing molecules with improved pharmacokinetic profiles.
From a manufacturing standpoint, the production of 6-Fluoro-[1,4]diazepane dihydrochloride requires stringent quality control measures to ensure consistency and safety. The compound is typically synthesized under controlled conditions to minimize impurities and maximize purity levels. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to characterize the product and confirm its identity.
Looking ahead, the future of 6-Fluoro-[1,4]diazepane dihydrochloride lies in its continued exploration as a lead compound for drug development. With ongoing research into its pharmacodynamics and pharmacokinetics, this molecule has the potential to contribute significantly to the advancement of treatments for various diseases. Its unique combination of structural features and functional groups positions it as a key player in both academic research and industrial applications.
In conclusion, 6-Fluoro-[1,4]diazepane dihydrochloride (CAS No. 2809997-63-3) is a versatile compound with immense potential across multiple disciplines. Its role as both a research tool and a lead molecule underscores its importance in contemporary chemistry and pharmacology. As scientific understanding deepens and technological advancements continue to emerge, this compound will undoubtedly play an increasingly vital role in shaping future discoveries.
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